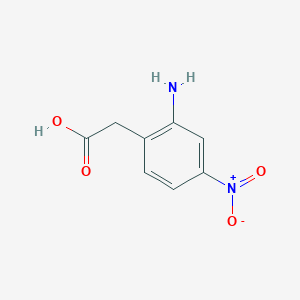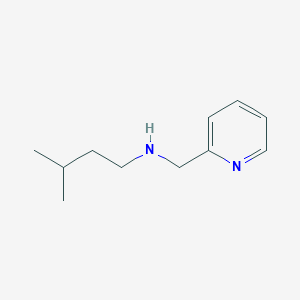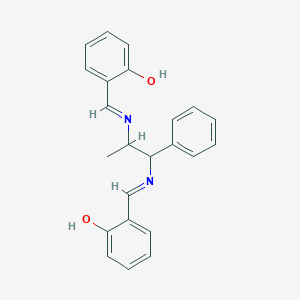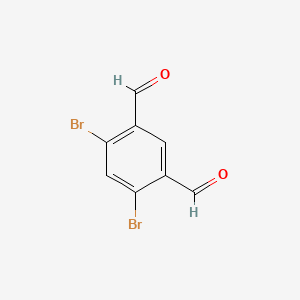![molecular formula C14H13FN4O2S B12502108 N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12502108.png)
N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-méthylphényl)-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide est un composé hétérocyclique qui appartient à la classe des dérivés de la triazolopyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3-fluoro-4-méthylphényl)-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide implique généralement la réaction d'énamnonitriles avec des benzohydrazides sous irradiation micro-ondes. Cette méthode sans catalyseur et sans additif est écologique et donne des rendements bons à excellents . La réaction se déroule par un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile et une condensation subséquente .
Méthodes de production industrielle
L'utilisation de l'irradiation micro-ondes et de conditions écologiques la rend adaptée aux applications industrielles, assurant des rendements élevés et un impact environnemental minimal .
Analyse Des Réactions Chimiques
Types de réactions
N-(3-fluoro-4-méthylphényl)-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Des agents réducteurs sont utilisés pour éliminer l'oxygène ou ajouter de l'hydrogène au composé.
Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools) sont couramment employés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
N-(3-fluoro-4-méthylphényl)-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il a été étudié pour son potentiel en tant qu'agent antibactérien et antitumoral
Recherche biologique : Le composé est utilisé pour étudier l'inhibition d'enzymes et de voies spécifiques, telles que les kinases c-Met/VEGFR-2.
Applications industrielles : Ses propriétés chimiques uniques le rendent adapté à la mise au point de nouveaux matériaux et médicaments.
Mécanisme d'action
Le mécanisme d'action de N-(3-fluoro-4-méthylphényl)-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide implique l'inhibition de cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait les kinases c-Met/VEGFR-2, qui sont impliquées dans la prolifération cellulaire et l'angiogenèse . Le composé se lie à ces kinases, empêchant leur activation et les voies de signalisation subséquentes, ce qui conduit à une réduction de la croissance et de la prolifération cellulaires .
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antitumor agent
Biological Research: The compound is used to investigate the inhibition of specific enzymes and pathways, such as c-Met/VEGFR-2 kinases.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit c-Met/VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, preventing their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la [1,2,4]triazolo[4,3-a]pyrazine : Ces composés partagent une structure de cycle triazole similaire et présentent des activités biologiques comparables.
[1,2,4]Triazolo[1,5-a]pyridines : Ces dérivés contiennent également un cycle triazole et sont connus pour leurs propriétés médicinales.
Unicité
N-(3-fluoro-4-méthylphényl)-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et des propriétés chimiques distinctes. Sa capacité à inhiber plusieurs kinases en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C14H13FN4O2S |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H13FN4O2S/c1-9-3-4-11(7-13(9)15)18-22(20,21)12-5-6-14-17-16-10(2)19(14)8-12/h3-8,18H,1-2H3 |
Clé InChI |
RZOHJXDMFQUEIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12502026.png)
![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)


![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)

![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)

![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)

